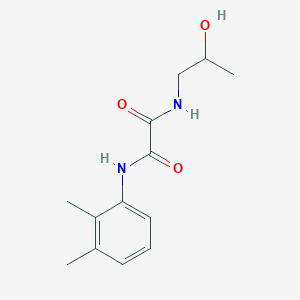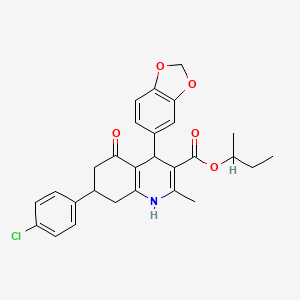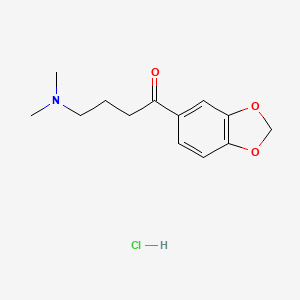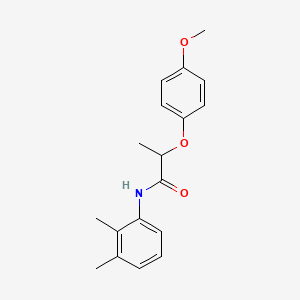
N-(2,4-difluorophenyl)-N'-3-pyridinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-3-pyridinylurea, also known as DFP-PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP-PU is a potent inhibitor of several receptor tyrosine kinases, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several receptor tyrosine kinases, including VEGFR-2, FGFR-1, and PDGFR-β, which play a crucial role in tumor angiogenesis and proliferation. N-(2,4-difluorophenyl)-N'-3-pyridinylurea has also been investigated for its potential use in the treatment of diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. Additionally, N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
N-(2,4-difluorophenyl)-N'-3-pyridinylurea inhibits receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of angiogenesis and tumor growth. N-(2,4-difluorophenyl)-N'-3-pyridinylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been shown to have significant effects on tumor growth and angiogenesis in animal models. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease. However, the effects of N-(2,4-difluorophenyl)-N'-3-pyridinylurea on normal cells and tissues are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-difluorophenyl)-N'-3-pyridinylurea is its potency as a receptor tyrosine kinase inhibitor. It has been shown to have IC50 values in the nanomolar range for several kinases. However, its potency also presents a limitation, as it may have off-target effects on other kinases. Additionally, N-(2,4-difluorophenyl)-N'-3-pyridinylurea is relatively insoluble in water, which can make it challenging to use in certain experimental settings.
Future Directions
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has several potential future directions for research. One area of interest is its use in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more soluble analogs of N-(2,4-difluorophenyl)-N'-3-pyridinylurea, which could improve its efficacy in certain experimental settings. Additionally, further investigation is needed to understand the effects of N-(2,4-difluorophenyl)-N'-3-pyridinylurea on normal cells and tissues, as well as its potential for off-target effects on other kinases.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-N'-3-pyridinylurea involves the reaction of 2,4-difluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of urea. The reaction is carried out in the presence of a catalyst, typically potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJVROKZJTJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)



![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B4941144.png)



![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4941195.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4941198.png)